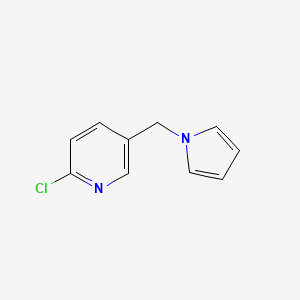

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with pyrrole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-methylpyridine: Lacks the pyrrole moiety, resulting in different chemical and biological properties.

2-chloro-5-(2-pyridyl)pyridine:

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine: Contains an imidazole ring instead of a pyrrole ring, affecting its chemical behavior and biological activity.

Uniqueness

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both pyridine and pyrrole moieties, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyridine derivatives. The general synthetic route includes:

- Formation of the Pyrrole Ring : Utilizing standard methods for pyrrole synthesis, such as the Hantzsch reaction.

- Chlorination : Introducing the chloro substituent at the 2-position of the pyridine ring using chlorinating agents like phosphorus oxychloride.

- Alkylation : The final step involves alkylating the pyrrole with a suitable alkyl halide to achieve the desired structure.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that this compound acts as an inhibitor for several enzymes involved in neurodegenerative diseases and bacterial infections.

Anticholinesterase Activity

Research has shown that derivatives of pyridine compounds exhibit significant anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. For instance, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively, with IC50 values in the low micromolar range .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | Not reported |

These findings suggest that this compound could be a lead compound for developing new treatments for Alzheimer's disease.

Antibacterial Activity

The compound's structural characteristics also lend it potential antibacterial properties. A study on similar pyridine derivatives revealed effective inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–4 |

Study on Neuroprotective Effects

In a recent study, a series of pyridine derivatives were synthesized and evaluated for their neuroprotective effects against oxidative stress-induced neuronal cell death. The study indicated that compounds similar to this compound exhibited significant protective effects, enhancing cell viability in neuronal cultures subjected to oxidative stress .

Antimicrobial Efficacy Assessment

Another case study assessed the antimicrobial efficacy of various pyridine derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed potent activity with minimal inhibitory concentrations comparable to established antibiotics, suggesting their potential use as alternative treatments .

Properties

IUPAC Name |

2-chloro-5-(pyrrol-1-ylmethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPCQRQQBMLGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.